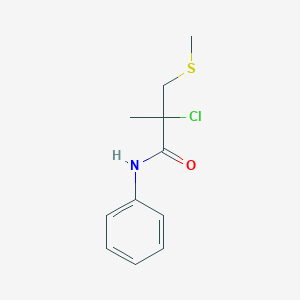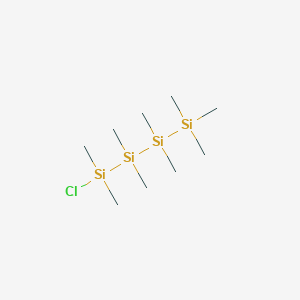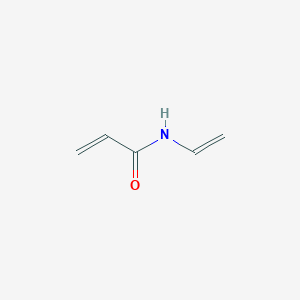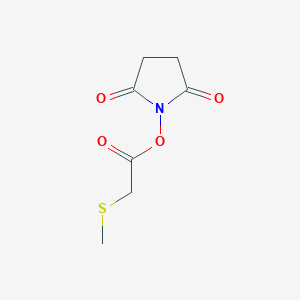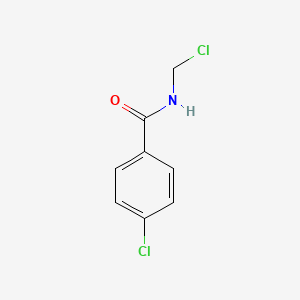
4-Tert-butyl-1-methylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is an organic compound with the molecular formula C11H20O It is a cyclohexene derivative with a tert-butyl group and a methyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-tert-butyl-1-methylcyclohex-3-en-1-one using a suitable catalyst. Another method includes the reduction of 4-tert-butyl-1-methylcyclohex-3-en-1-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 4-tert-butyl-1-methylcyclohex-3-en-1-one
Reduction: 4-tert-butyl-1-methylcyclohexane
Substitution: Various substituted cyclohexenes depending on the reagent used
Aplicaciones Científicas De Investigación
4-Tert-butyl-1-methylcyclohex-3-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
4-methylcyclohex-3-en-1-ol: Similar structure but lacks the tert-butyl group.
trans-1-tert-butyl-4-methylcyclohexane: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
37720-57-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-tert-butyl-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h5,12H,6-8H2,1-4H3 |
Clave InChI |
GCPOSRRAKYHGGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=CC1)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
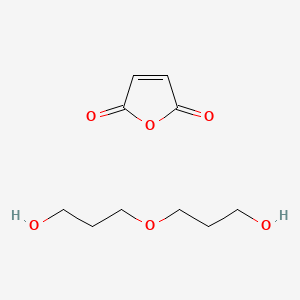
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
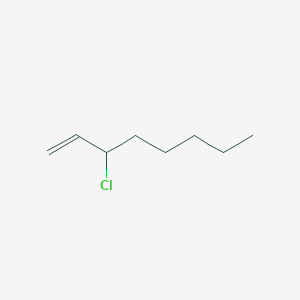

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)

